4-Methyl-2,7-naphthyridine
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Overview
Description
4-Methyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused system of two pyridine rings The presence of a methyl group at the 4-position of the 2,7-naphthyridine ring system imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,7-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization to form the naphthyridine ring system . Another method involves the reaction of 3-amino-4-methylpyridine with acetaldehyde under specific conditions . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The use of microwave irradiation has been explored as an environmentally benign method for the synthesis of naphthyridines, including this compound . This method offers advantages such as reduced reaction times and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
4-Methyl-2,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Naphthyridine derivatives have shown potential as antibacterial, antifungal, and anticancer agents.
Mechanism of Action
The mechanism of action of 4-Methyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, naphthyridine derivatives have been shown to inhibit bacterial DNA gyrase, leading to antibacterial effects . The compound’s ability to intercalate into DNA and disrupt cellular processes is a key aspect of its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Methyl-2,6-naphthyridine
- 2,7-Diamino-1,8-naphthyridine
Uniqueness
4-Methyl-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-methyl-2,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-11-6-8-5-10-3-2-9(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQPHQOJNSPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288141-01-5 |
Source
|
Record name | 4-methyl-2,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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